molecular formula C9H17N3O2 B14311729 Octyl carbonazidate CAS No. 113402-57-6

Octyl carbonazidate

Cat. No.: B14311729
CAS No.: 113402-57-6
M. Wt: 199.25 g/mol
InChI Key: KSIOIJHNENBTOT-UHFFFAOYSA-N
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Description

This article focuses on these analogs, including octyl decanoate, octyl laurate, octyl benzoate, octyl chloroacetate, and others, to infer trends in properties and applications relevant to octyl esters.

Properties

CAS No.

113402-57-6

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

octyl N-diazocarbamate

InChI

InChI=1S/C9H17N3O2/c1-2-3-4-5-6-7-8-14-9(13)11-12-10/h2-8H2,1H3

InChI Key

KSIOIJHNENBTOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl carbonazidate can be synthesized through a series of chemical reactions involving the introduction of an azide group into an octyl chain. One common method involves the reaction of octyl alcohol with a chlorinating agent to form octyl chloride, which is then reacted with sodium azide to produce octyl azide. The final step involves the reaction of octyl azide with a carbonyl compound to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octyl carbonazidate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxazolidinones, amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Octyl carbonazidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octyl carbonazidate involves its ability to act as a nitrene donor in chemical reactions. The compound undergoes intramolecular nitrene C−H insertion reactions, facilitated by catalysts such as cytochrome P450 enzymes. This process involves the abstraction of a hydrogen atom followed by radical recombination, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

(a) Aliphatic vs. Aromatic Esters

  • Aliphatic esters (e.g., octyl decanoate, laurate) exhibit higher molecular weights and hydrophobicity due to long alkyl chains, making them suitable for non-polar applications (e.g., lubricants, emulsifiers) .
  • Aromatic esters (e.g., octyl benzoate) feature rigid benzene rings, reducing solubility in water but enhancing stability in acidic/basic conditions .

(b) Functional Group Modifications

  • Chlorinated esters (e.g., octyl chloroacetate) introduce electronegative chlorine atoms, increasing reactivity for nucleophilic substitution reactions .
  • Nitrophenylthio groups (e.g., compound) enhance redox activity, enabling applications in pharmaceutical intermediates .
  • Trihydroxybenzoate esters (e.g., octyl gallate) provide antioxidant properties due to phenolic hydroxyl groups .

(c) Physical Properties

  • Longer acyl chains (e.g., laurate vs. decanoate) correlate with higher molecular weights and boiling points .
  • Aromatic systems (e.g., octyl benzoate) lower water solubility but improve thermal stability compared to aliphatic analogs .

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